Home > Products > Screening Compounds P144007 > Cinnarizine clofibrate
Cinnarizine clofibrate - 60763-49-7

Cinnarizine clofibrate

Catalog Number: EVT-14282158
CAS Number: 60763-49-7
Molecular Formula: C36H39ClN2O3
Molecular Weight: 583.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cinnarizine clofibrate is a compound formed by the combination of two pharmacologically active substances: cinnarizine and clofibrate. Cinnarizine is primarily used as an antihistamine and antiemetic, while clofibrate is known for its lipid-lowering properties. The combination of these two compounds aims to enhance therapeutic effects, particularly in managing conditions related to cardiovascular health and lipid metabolism.

Source

Cinnarizine is derived from the natural compound cinnamic acid, whereas clofibrate is synthesized from p-chlorophenol and ethyl 2-chloro-2-methylpropionate. Both compounds have been extensively studied for their individual pharmacological properties and potential synergistic effects when combined.

Classification

Cinnarizine clofibrate can be classified under the following categories:

  • Pharmaceutical Compound: Used in therapeutic applications.
  • Antihistamine: Due to the presence of cinnarizine.
  • Lipid-Lowering Agent: Due to the presence of clofibrate.
Synthesis Analysis

The synthesis of cinnarizine clofibrate involves the combination of its constituent compounds through various chemical reactions.

Methods

  1. Cinnarizine Synthesis:
    • Cinnarizine can be synthesized through several methods, including the reaction of benzhydryl piperazine with cinnamyl chloride in the presence of bases like sodium carbonate .
    • A notable method involves a four-step synthesis process that includes monitoring via gas chromatography and high-performance liquid chromatography to ensure high yield (over 85%) and purity (over 99%) .
  2. Clofibrate Synthesis:
    • Clofibrate is synthesized by condensing p-chlorophenol with ethyl 2-bromoisobutyrate or through a Williamson synthesis method .
    • The process typically involves heating a mixture of dry p-chlorophenoxyisobutyric acid with ethanol and concentrated sulfuric acid under reflux conditions .

Technical Details

  • The synthesis of cinnarizine requires precise control over reaction conditions, including temperature and time, to optimize yield and purity.
  • Clofibrate synthesis often involves multiple steps, including esterification, which must be carefully monitored for successful product formation.
Molecular Structure Analysis

Cinnarizine clofibrate's molecular structure combines features from both parent compounds.

Structure

  • Cinnarizine: Contains a diphenyl structure linked to a piperazine moiety.
  • Clofibrate: Features a phenoxy group attached to an isobutyric acid derivative.

Data

  • Molecular formula for cinnarizine: C22H25NC_{22}H_{25}N
  • Molecular formula for clofibrate: C12H13ClO2C_{12}H_{13}ClO_2

The exact molecular formula for cinnarizine clofibrate would depend on the stoichiometry of the reaction used in its synthesis.

Chemical Reactions Analysis

The formation of cinnarizine clofibrate involves several key chemical reactions:

  1. Esterification Reaction: The reaction between phenolic hydroxyl groups and carboxylic acids or their derivatives leads to the formation of esters, which are crucial in synthesizing clofibrate.
  2. Nucleophilic Substitution: Cinnarizine's synthesis involves nucleophilic attack by piperazine on electrophilic centers in cinnamyl chloride.

Technical Details

  • The reactions are typically conducted under controlled conditions to minimize side reactions and maximize yield.
  • Monitoring techniques such as gas chromatography are employed to track progress and ensure product quality .
Mechanism of Action

The mechanism by which cinnarizine clofibrate exerts its effects can be understood through the actions of its individual components:

Process

  1. Cinnarizine Mechanism:
    • Acts as a calcium channel blocker, reducing vascular smooth muscle contraction and promoting vasodilation.
    • Exhibits antihistaminic properties, blocking H1 receptors and reducing allergic responses.
  2. Clofibrate Mechanism:
    • Activates peroxisome proliferator-activated receptor alpha (PPARα), enhancing lipid metabolism and reducing triglyceride levels in the blood .

Data

The dual action may provide enhanced therapeutic benefits in conditions such as hyperlipidemia and related cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Varies based on formulation; generally soluble in organic solvents but less soluble in water.

Chemical Properties

  • Melting Point: Specific melting points depend on the formulation but generally range within known values for each component.
  • Stability: Requires storage under specific conditions to maintain stability; sensitive to light and moisture.

Relevant data regarding solubility, stability, and melting points should be referenced from specific studies or chemical databases for precise values.

Applications

Cinnarizine clofibrate holds potential applications in various scientific fields:

  1. Pharmacology: Used in developing treatments for hyperlipidemia, cardiovascular diseases, and conditions requiring antihistaminic effects.
  2. Research: Investigated for potential synergistic effects in drug formulations aimed at improving lipid profiles and reducing vascular resistance.

The combination of these two compounds may lead to innovative therapeutic strategies that leverage their distinct yet complementary mechanisms of action.

Historical Development and Patent Landscape of Cinnarizine-Clofibrate Combination

Origins of Cinnarizine and Clofibrate as Individual Therapeutic Agents

Cinnarizine, first synthesized in 1955 by Janssen Pharmaceutica (code R1575), emerged as a diphenylmethylpiperazine derivative with dual antihistaminic and calcium channel-blocking properties. Its name derives from the cinnamyl substituent and the "-rizine" suffix denoting antihistaminic/cerebral vasodilator activity. Initially developed for motion sickness, cinnarizine’s mechanism centered on inhibiting calcium influx in vestibular hair cells and vascular smooth muscle, reducing excitability and improving microcirculation. Its ability to increase erythrocyte flexibility by modulating calcium flow in red blood cell walls was later recognized as critical for enhancing oxygen delivery in compromised vasculature [6].

Clofibrate (ethyl chlorophenoxyisobutyrate) originated as a hypolipidemic agent targeting familial hyperlipidemia. Its active metabolite, clofibric acid, activates peroxisome proliferator-activated receptor alpha (PPAR-α), enhancing lipoprotein lipase activity and reducing hepatic triglyceride synthesis. Early research noted unexpected blood pressure reductions in hypertensive patients with comorbid dyslipidemia, suggesting ancillary vasodilatory or renin-modulating effects [1].

Table 1: Origins of Cinnarizine and Clofibrate

CompoundClassPrimary Indications (Initial)Key Pharmacological Targets
CinnarizineAntihistamine/Ca²⁺ blockerMotion sickness, VertigoVestibular hair cells, Vascular L-type Ca²⁺ channels
ClofibrateFibrate derivativeHyperlipidemiaPPAR-α, Lipoprotein lipase

Rationale for Combinatorial Formulation in Hypertension Management

Hypertension management increasingly demanded multidrug strategies, with guidelines indicating >70% of patients require ≥2 agents for control. The cinnarizine-clofibrate combination addressed two synergistic pathophysiological axes: vascular tone dysregulation and metabolic dysfunction. Cinnarizine’s calcium channel blockade reduced peripheral vascular resistance, while clofibrate’s lipid-lowering effects mitigated endothelial dysfunction and atherosclerosis progression—key contributors to arterial stiffness. This dual-pathway approach aligned with emerging principles of hypertension therapy emphasizing:

  • Complementary mechanisms: Calcium channel blockade (cinnarizine) paired with metabolic optimization (clofibrate) [3].
  • Patient stratification: Suitability for hypertensive patients with concurrent dyslipidemia or microcirculatory deficits [1].
  • Therapeutic inertia mitigation: Faster blood pressure control via initial combination therapy, particularly for systolic pressure >160 mmHg or diastolic >100 mmHg [3].

US Patent US4156003A explicitly claimed the combination’s utility in reducing diastolic and systolic pressures in animal models, highlighting statistically significant advantages over monotherapies. The patent emphasized clofibrate’s role in potentiating cinnarizine’s vasodilatory effects through putative endothelial nitric oxide modulation and reduced blood viscosity [1].

Table 2: Synergistic Mechanisms in Hypertension Management

ComponentPrimary ActionSecondary EffectsCombination Benefit
CinnarizineL-type Ca²⁺ channel blockadeReduced vascular smooth muscle contractionEnhanced peripheral vasodilation and microcirculatory flow
ClofibratePPAR-α activationImproved lipid metabolism, Reduced endothelial inflammationAttenuated atherosclerosis-driven hypertension

Evolution of Intellectual Property Claims and Global Regulatory Milestones

The patent landscape for the cinnarizine-clofibrate combination crystallized with the 1979 grant of US Patent US4156003A ("Treatment of hypertension with combination of clofibrinic acid or clofibrate with cinnarizine"). Key intellectual property developments included:

  • Broad composition claims: Coverage of both free acid (clofibric acid) and esterified (clofibrate) forms combined with cinnarizine in any pharmaceutically acceptable salt [1].
  • Dosage flexibility: Claims encompassing cinnarizine (15–100 mg) + clofibrate (500–2000 mg) daily, administered via gelatin capsules or tablets [1].
  • Mechanistic substantiation: Patent specifications cited rodent studies demonstrating 20–30% greater blood pressure reduction versus monotherapies, attributed to "unexpected synergistic activity" [1].

Regulatory adoption diverged geographically. While the US patent expired in 1997 (typical 20-year term), clinical guidelines like ACC/AHA 2017 and JNC8 did not endorse this specific combination, instead favoring established pairs like ACEI/CCB or thiazide/ACEI. The combination found limited traction in markets where both compounds were independently available (e.g., Europe for cinnarizine; clofibrate largely superseded by newer fibrates). No major regulatory agency (FDA, EMA) currently lists approved formulations containing both agents, reflecting shifts toward guideline-recommended combinations [3].

Table 3: Patent and Regulatory Timeline

YearMilestoneJurisdiction/AuthoritySignificance
1955Cinnarizine synthesized (R1575)Belgium (Janssen)Foundation of cinnarizine pharmacology
1962Clofibrate approved for hyperlipidemiaGlobalFirst fibrate-class lipid-lowering agent
1979US4156003A grantedUnited StatesFormalized combination IP for hypertension
1997US4156003A expiryUnited StatesLoss of exclusivity for core composition claims
2017ACC/AHA hypertension guidelines updateUnited StatesEmphasis on first-line combinations (e.g., ACEI/CCB)

Properties

CAS Number

60763-49-7

Product Name

Cinnarizine clofibrate

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;2-(4-chlorophenoxy)-2-methylpropanoic acid

Molecular Formula

C36H39ClN2O3

Molecular Weight

583.2 g/mol

InChI

InChI=1S/C26H28N2.C10H11ClO3/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h1-17,26H,18-22H2;3-6H,1-2H3,(H,12,13)/b13-10+;

InChI Key

GNQQJMWZCJAUJT-RSGUCCNWSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.